

N-Formylfortimicin A CAS number and synonyms

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Compound of Interest

Compound Name: N-Formylfortimicin A

Cat. No.: B1678653

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N-Formylfortimicin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylfortimicin A, also known as SF-1854, is an aminoglycoside antibiotic with demonstrated broad-spectrum antibacterial activity. This technical guide provides a concise yet in-depth overview of its core characteristics, including its chemical identification, mechanism of action, and biosynthetic pathway. The information is tailored for professionals in the fields of microbiology, pharmacology, and drug development.

Chemical Identification

Property	Value
CAS Number	74228-81-2[1]
Synonyms	SF-1854

Mechanism of Action

N-Formylfortimicin A exerts its antibacterial effect by targeting bacterial ribosomes and inhibiting protein synthesis.[2] This mechanism is characteristic of the aminoglycoside class of



antibiotics, which are known to interfere with the fidelity of translation and disrupt the synthesis of essential proteins, ultimately leading to bacterial cell death.

Antibacterial Activity

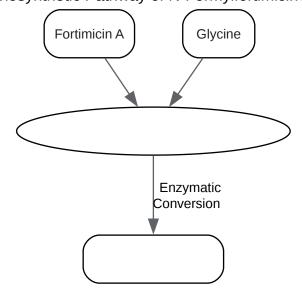
N-Formylfortimicin A has shown notable inhibitory effects against various Gram-positive and Gram-negative bacteria. Quantitative data regarding its minimum inhibitory concentration (MIC) against Escherichia coli is presented below.

Microorganism	MIC (μg/mL)
Escherichia coli	12.5 - 50[2]

Biosynthesis of N-Formylfortimicin A

N-Formylfortimicin A is biosynthetically derived from Fortimicin A. The process involves an enzymatic conversion catalyzed by N-formimidoyl fortimicin A synthase. This enzyme facilitates the addition of a formimidoyl group, derived from glycine, to Fortimicin A. This biosynthetic step is a key part of the maturation of this potent antibiotic.

Biosynthetic Pathway of N-Formylfortimicin A





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Caption: Enzymatic conversion of Fortimicin A to **N-Formylfortimicin A**.

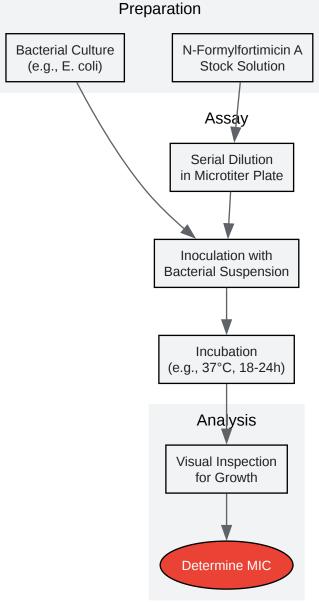
Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The following provides a general methodology for determining the MIC of **N-Formylfortimicin A**, based on standard broth microdilution techniques.

- 1. Preparation of Bacterial Inoculum:
- A suspension of the test bacteria (e.g., E. coli) is prepared from an overnight culture on a suitable growth medium.
- The suspension is adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- 2. Preparation of Antibiotic Dilutions:
- A stock solution of **N-Formylfortimicin A** is prepared in an appropriate solvent.
- A series of twofold dilutions of the stock solution are made in a 96-well microtiter plate using a suitable broth medium.
- 3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the bacterial suspension.
- The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- 4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.



General Workflow for MIC Determination Preparation



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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Isolation and Purification of N-Formylfortimicin A

Foundational & Exploratory





While a detailed, step-by-step protocol is not provided in the available literature, the general approach for isolating aminoglycoside antibiotics from fermentation broths typically involves the following key stages. A foundational method for the isolation of **N-Formylfortimicin A** has been described by Inouye et al. (1980).

1. Fermentation:

 Cultivation of a producing microorganism, such as a Micromonospora species, under conditions optimized for antibiotic production.

2. Initial Extraction:

- Separation of the biomass from the fermentation broth by centrifugation or filtration.
- The supernatant, containing the antibiotic, is then subjected to further processing.
- 3. Ion-Exchange Chromatography:
- The crude extract is passed through a cation-exchange resin.
- The basic aminoglycoside binds to the resin, while neutral and acidic impurities are washed away.
- The antibiotic is then eluted using a salt or pH gradient.

4. Further Purification:

 Additional chromatographic steps, such as adsorption chromatography or size-exclusion chromatography, may be employed to achieve higher purity.

5. Characterization:

 The purified compound is characterized using analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) to confirm its identity and purity.



Fermentation of Producing Strain Extraction from Fermentation Broth Ion-Exchange Chromatographic Purification Structural Characterization (MS, NMR, HPLC)

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Pure N-Formylfortimicin A

Caption: General workflow for the isolation and purification of **N-Formylfortimicin A**.

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